molecular formula C9H8N2O2S B8344440 5-(1-methyl-1H-pyrazol-3-yl)-thiophene-3-carboxylic acid

5-(1-methyl-1H-pyrazol-3-yl)-thiophene-3-carboxylic acid

Cat. No. B8344440
M. Wt: 208.24 g/mol
InChI Key: FYCOXPRZPDLVPL-UHFFFAOYSA-N
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Patent
US08614209B2

Procedure details

5-(2-Methyl-2H-pyrazol-3-yl)-thiophene-3-carboxylic acid methyl ester (0.076 g, 0.34 mmol) was suspended in methanol (0.75 mL) then sodium hydroxide (1 M, 0.41 mL) was added and the mixture stirred for 1.5 hours. A further amount of sodium hydroxide (1 M, 0.41 mL) was added and the mixture stirred overnight. The solution was evaporated, the residue was taken up in HCl (1 N, 1.0 mL) and the resultant precipitate was collected by filtration, washed with water and dried to afford 5-(1-methyl-1H-pyrazol-3-yl)-thiophene-3-carboxylic acid as a grey solid (0.042 g).
Name
5-(2-Methyl-2H-pyrazol-3-yl)-thiophene-3-carboxylic acid methyl ester
Quantity
0.076 g
Type
reactant
Reaction Step One
Quantity
0.41 mL
Type
reactant
Reaction Step Two
Quantity
0.41 mL
Type
reactant
Reaction Step Three
Quantity
0.75 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH:9]=[C:8]([C:10]2[N:11](C)[N:12]=[CH:13][CH:14]=2)[S:7][CH:6]=1)=[O:4].[OH-].[Na+].[CH3:18]O>>[CH3:18][N:12]1[CH:13]=[CH:14][C:10]([C:8]2[S:7][CH:6]=[C:5]([C:3]([OH:2])=[O:4])[CH:9]=2)=[N:11]1 |f:1.2|

Inputs

Step One
Name
5-(2-Methyl-2H-pyrazol-3-yl)-thiophene-3-carboxylic acid methyl ester
Quantity
0.076 g
Type
reactant
Smiles
COC(=O)C1=CSC(=C1)C=1N(N=CC1)C
Step Two
Name
Quantity
0.41 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0.41 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0.75 mL
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solution was evaporated
FILTRATION
Type
FILTRATION
Details
the resultant precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
CN1N=C(C=C1)C1=CC(=CS1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.042 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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